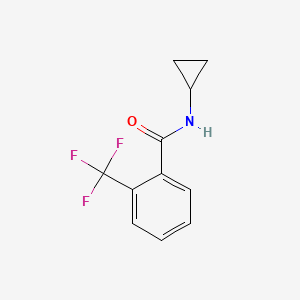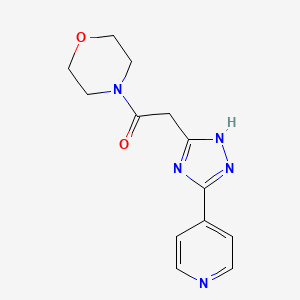
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone
Overview
Description
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile under acidic conditions.
Attachment of the pyridine ring: The triazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the morpholine ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the triazole-pyridine intermediate is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the morpholine ring.
Scientific Research Applications
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to cell signaling and molecular biology due to its ability to modulate biological pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-3-yl)ethanone: Similar structure but with a different position of the triazole ring.
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,3-triazol-5-yl)ethanone: Similar structure but with a different triazole ring.
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)propanone: Similar structure but with an additional carbon in the ethanone chain.
Uniqueness
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12(18-5-7-20-8-6-18)9-11-15-13(17-16-11)10-1-3-14-4-2-10/h1-4H,5-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLEMBERSVXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4449369.png)
![N-(3-METHYLBUTYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4449380.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4449395.png)
![N-(3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4449399.png)
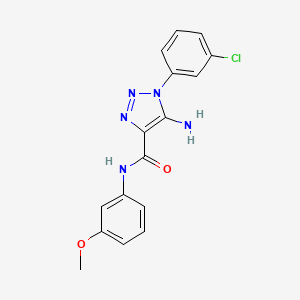
![4-(methylthio)-N-[3-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4449407.png)
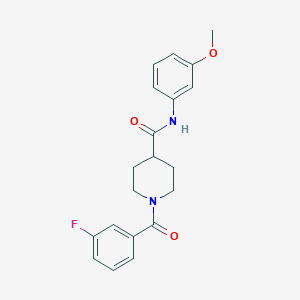
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-phenylbenzamide](/img/structure/B4449423.png)
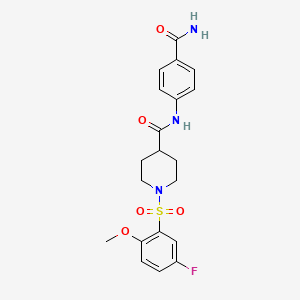
![3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4449442.png)
![1-[3-(Azepan-1-yl)propyl]-3-phenylurea](/img/structure/B4449447.png)
![N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4449456.png)
![2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid](/img/structure/B4449461.png)
